![molecular formula C24H20F3N3O3S2 B460230 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 445383-89-1](/img/structure/B460230.png)
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile” is a P-glycoprotein inhibitor . P-glycoprotein is known to be one of the most important active efflux transporters for drug disposition in humans .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl group, a thiophen-2-yl group, and a trifluoromethylpyridine-3-carbonitrile group .科学研究应用
The compound , commonly referred to by its chemical structure “2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile”, has several potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section.
Synthesis of Chiral Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines (THIQs) are recognized as ‘privileged scaffolds’ in medicinal chemistry due to their broad-spectrum biological activity. The compound can be used as a building block for the synthesis of chiral THIQ derivatives, which are valuable in drug development for conditions ranging from anti-inflammatory and antiviral to anticancer and Parkinson’s disease treatments .
Inhibitors for Influenza Virus Polymerase
Derivatives of the compound, particularly those containing the THIQ moiety, have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. This application is crucial for developing new antiviral drugs, especially in the face of emerging influenza strains .
Peripheral Catechol-O-Methyltransferase Inhibitors
The compound’s derivatives have been isolated from natural sources and synthesized from L-DOPA. They act as peripheral catechol-O-methyltransferase inhibitors (COMTI), which are significant for the treatment of Parkinson’s disease. This application leverages the compound’s ability to modulate enzyme activity related to neurotransmitter metabolism .
P-Glycoprotein Inhibition
The compound has been studied for its role as a P-glycoprotein inhibitor. P-glycoprotein is a critical efflux transporter affecting drug disposition in humans. Inhibiting its activity can enhance the absorption of chemotherapeutic agents in the gastrointestinal tract and facilitate their passage into the brain, which is beneficial for treating brain tumors .
Pharmacokinetic Studies
The compound and its metabolites have been subjects of pharmacokinetic studies to understand their behavior in human plasma. Such studies are essential for determining the dosage and delivery methods of drugs developed from this compound .
Synthesis of Natural Products and Pharmaceuticals
The compound serves as an important precursor in the synthesis of natural products and synthetic pharmaceuticals. Its structural complexity allows for the creation of diverse molecules with potential therapeutic effects .
作用机制
Target of Action
The primary target of this compound, also known as HM30181A , is P-glycoprotein (P-gp) . P-gp is one of the most important active efflux transporters for drug disposition in humans .
Mode of Action
HM30181A acts as a P-glycoprotein inhibitor . The presence of P-gp in the luminal side of gut enterocytes and the luminal side of the brain capillaries inhibits the influx of P-gp substrates such as chemotherapeutic agents in the gut or brain parenchyma . Thus, HM30181A, by inhibiting P-gp activity, improves the absorption of P-gp substrate in the gastrointestinal tract and passage into the brain .
Biochemical Pathways
The inhibition of P-gp by HM30181A affects the drug disposition pathway . By inhibiting P-gp, HM30181A allows for increased absorption of P-gp substrates, such as chemotherapeutic agents, in the gut and their passage into the brain . This can potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors .
Pharmacokinetics
The pharmacokinetic properties of HM30181A have been studied using LC–MS–MS determination . The method was linear over concentration ranges of 0.5–50, 0.1–10, and 0.1–10 ng mL−1 for HM30181A, M1, and M2, respectively, in human plasma . The values of coefficient variation for the assay precision were <12.5, <9.10, and <9.96% for HM30181A, M1, and M2, respectively, in human plasma . The values of accuracy were 93.0–108, 94.7–104%, and 95.7–105% for HM30181A, M1, and M2, respectively, in human plasma .
Result of Action
The inhibition of P-gp by HM30181A potentiates the cytotoxicity of a typical P-gp substrate paclitaxel in human and murine multidrug resistance lines . This suggests that HM30181A could potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors .
Action Environment
未来方向
属性
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S2/c1-32-19-8-14-5-6-30(12-15(14)9-20(19)33-2)22(31)13-35-23-16(11-28)17(24(25,26)27)10-18(29-23)21-4-3-7-34-21/h3-4,7-10H,5-6,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRKKVSXUYILQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。